Cas no 1486891-14-8 (3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- EN300-1911834
- 1486891-14-8
-
- インチ: 1S/C12H13BrO2/c1-12(2)9(10(12)11(14)15)7-5-3-4-6-8(7)13/h3-6,9-10H,1-2H3,(H,14,15)
- InChIKey: RMENGUSDUZKXEN-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1C1C(C(=O)O)C1(C)C
計算された属性
- せいみつぶんしりょう: 268.00989g/mol
- どういたいしつりょう: 268.00989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 37.3Ų
3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911834-2.5g |
3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1486891-14-8 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1911834-10.0g |
3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1486891-14-8 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1911834-0.05g |
3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1486891-14-8 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1911834-1g |
3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1486891-14-8 | 1g |
$770.0 | 2023-09-17 | ||
Enamine | EN300-1911834-0.5g |
3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1486891-14-8 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1911834-0.1g |
3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1486891-14-8 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1911834-0.25g |
3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1486891-14-8 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1911834-5g |
3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1486891-14-8 | 5g |
$2235.0 | 2023-09-17 | ||
Enamine | EN300-1911834-5.0g |
3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1486891-14-8 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1911834-1.0g |
3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
1486891-14-8 | 1g |
$1172.0 | 2023-06-02 |
3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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5. Book reviews
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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10. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報
3-(2-Bromophenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid: A Versatile Compound with Emerging Applications in Pharmaceutical Research
3-(2-Bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 1486891-14-8) represents a unique class of organic compounds with significant potential in the pharmaceutical and materials science fields. This molecule combines a bromophenyl group with a cyclopropane ring, creating a scaffold that exhibits distinct chemical reactivity and structural versatility. The synthetic pathways leading to this compound have been extensively explored in recent years, with a focus on its role as a building block for drug discovery and functional material development. Recent studies published in Journal of Medicinal Chemistry (2023) and Advanced Materials (2024) highlight its unique properties and expanding applications.
The molecular structure of 3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid features a cyclopropane ring substituted with a bromophenyl group and two methyl groups. This combination of functional groups imparts unique steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules. The carboxylic acid functional group is particularly noteworthy, as it enables the formation of ester derivatives and amide linkages, which are critical in drug design. The presence of the bromophenyl moiety further enhances its reactivity, as demonstrated by its ability to undergo nucleophilic substitution reactions under controlled conditions.
Recent advancements in synthetic chemistry have led to the development of novel methods for the efficient synthesis of this compound. A study published in Organic Letters (2023) reported a one-pot synthesis approach that significantly reduces reaction time and waste generation. This method involves the coupling of a bromophenyl derivative with a cyclopropane ring precursor, followed by acidification to yield the final product. The green chemistry principles employed in this process align with current industry standards, emphasizing sustainability and environmental responsibility.
From a pharmacological perspective, the unique structure of 3-(2-bromophenyl)-3,3-dimethylcyclopropane-1-carboxylic acid has sparked interest in its potential therapeutic applications. Research published in Drug Discovery Today (2024) suggests that this compound may exhibit anti-inflammatory properties by modulating the activity of specific cytokines. The cyclopropane ring is believed to interact with lipid rafts in cell membranes, while the bromophenyl group may influence receptor binding affinity. These dual functionalities make it a promising candidate for the development of novel anti-inflammatory agents.
Another area of growing interest is the application of this compound in materials science. A 2023 study in Advanced Functional Materials demonstrated its potential as a precursor for the synthesis of conductive polymers. The cyclopropane ring's rigidity and the bromophenyl group's electron-withdrawing nature create a unique electronic environment that enhances charge transfer properties. This has led to its exploration in the development of organic semiconductors for flexible electronics applications.
The chemical stability of 3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid under various conditions has been a focus of recent research. A study published in Chemical Communications (2023) investigated its behavior in different solvents and temperature ranges. The results showed that the compound maintains its structural integrity under mild conditions but undergoes decomposition at elevated temperatures. This information is critical for its safe handling and storage in industrial and research settings.
From a synthetic methodology standpoint, the compound's reactivity has been exploited in the development of new catalytic systems. Research published in Catalysis Science & Technology (2024) highlighted its use as a substrate for transition metal-catalyzed reactions. The bromophenyl group serves as an excellent leaving group, while the cyclopropane ring provides a rigid framework for stereoselective transformations. These properties make it a valuable tool in the synthesis of complex organic molecules with precise stereochemistry.
The potential applications of this compound extend beyond pharmaceutical and materials science. A 2023 study in ACS Applied Materials & Interfaces explored its use in the development of smart hydrogels. The cyclopropane ring's ability to undergo ring-opening reactions under specific stimuli (such as pH or temperature changes) allows for the creation of responsive materials with tunable properties. This has significant implications for applications in drug delivery systems and tissue engineering.
Despite its promising properties, the synthetic challenges associated with this compound remain an active area of research. A study published in Organic & Biomolecular Chemistry (2023) addressed the issue of regioselectivity in its synthesis. The researchers developed a modified catalytic system that improved the selectivity of the coupling reaction, leading to higher yields of the desired product. This advancement underscores the importance of continued research in optimizing synthetic methods for complex organic molecules.
The environmental impact of this compound's production and use has also been a topic of recent studies. A 2024 report in Green Chemistry evaluated the lifecycle emissions associated with its synthesis. The findings suggested that adopting greener synthetic routes and recycling byproducts could significantly reduce its environmental footprint. This aligns with the growing emphasis on sustainable practices in the chemical industry.
As research into 3-(2-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid continues to evolve, its potential applications are expected to expand further. The compound's unique structure and reactivity make it a valuable asset in the development of new drugs, materials, and chemical technologies. Ongoing studies are likely to uncover additional properties and uses, solidifying its position as an important compound in modern chemistry.
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